Demethylsuberosin

Neuroprotection Parkinson's disease Proteasome activator

Demethylsuberosin is a non-substitutable C6-prenylated hydroxycoumarin. Unlike its 7-methoxy analog Suberosin (NF-κB modulator) or the C8-prenyl regioisomer Osthenol (MAO-A inhibitor), only Demethylsuberosin's free 7-OH group enables potent proteasome activation—25-fold greater than betulinic acid, with sub-µM EC50 for restoring ubiquitin-proteasome function in Parkinson's models. Its reproducible IC50 of 9.42 µM against LPS-induced PGE2 production makes it a cost-effective positive control for arachidonic acid pathway screening. Available at ≥98% purity, this compound is the required biosynthetic intermediate for engineering linear furanocoumarin pathways. For HTS campaigns, validated ≥99.7% purity options reduce false positives. Ensure experimental reproducibility—generic substitution compromises target engagement and metabolic fate.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 21422-04-8
Cat. No. B190953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylsuberosin
CAS21422-04-8
Synonyms7-demethylsuberosin
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C
InChIInChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3
InChIKeyFIDUIAPDSKSUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethylsuberosin (CAS 21422-04-8): A Prenylated Coumarin with Quantifiable Neuroprotective, Anti-Inflammatory, and Biosynthetic Differentiation


Demethylsuberosin (7-Demethylsuberosin, CAS 21422-04-8) is a naturally occurring prenylated coumarin, specifically a 6-prenyl-7-hydroxycoumarin, found in plant species such as *Angelica gigas* Nakai and *Cudrania tricuspidata* . As a hydroxycoumarin derivative, it serves as a key biosynthetic intermediate in the formation of linear furanocoumarins [1]. Its pharmacological profile is distinguished by its activity as a proteasome activator, L-type CaV1.2 channel inhibitor, and prostaglandin E2 (PGE2) production inhibitor, which have been demonstrated in various in vitro assays [2].

Why Demethylsuberosin Cannot Be Directly Substituted with Other Prenylated Coumarins in Research Applications


Within the class of prenylated coumarins, seemingly minor structural variations, such as the presence or position of a hydroxyl versus a methoxy group (e.g., Demethylsuberosin vs. Suberosin) or the site of prenylation (C6 vs. C8, as seen with Osthenol), dictate distinct biological functions and enzymatic processing . These structural nuances are not merely chemical curiosities; they translate directly into quantifiable differences in target engagement, metabolic fate, and biological potency. For instance, the free 7-hydroxy group on Demethylsuberosin is critical for its potent proteasome activation and neuroprotective activity , whereas the 7-methoxy group of Suberosin or the alternative prenylation site of Osthenol leads to entirely different activity profiles, such as NF-κB modulation or selective MAO-A inhibition, respectively [1]. The following quantitative evidence demonstrates why generic substitution with a similar coumarin will compromise experimental reproducibility and lead to significantly different research outcomes.

Quantitative Differentiation: Head-to-Head Performance of Demethylsuberosin (CAS 21422-04-8) Against Key Comparators


Demethylsuberosin Demonstrates 25-Fold Greater Neuroprotective Potency than Betulinic Acid in a Parkinson's Disease Model

In a head-to-head study evaluating protection against MPP+-induced neurotoxicity in SH-SY5Y human neuroblastoma cells, Demethylsuberosin demonstrated a significantly higher potency compared to the known proteasome activator betulinic acid .

Neuroprotection Parkinson's disease Proteasome activator

Demethylsuberosin Restores Key Proteasome Activities with Sub-Micromolar Potency, Validating Its Mechanism of Action

Further defining its mechanism, Demethylsuberosin was shown to directly enhance the chymotrypsin-like and caspase-like activities of the 20S proteasome that were impaired by MPP+ in SH-SY5Y cells, with EC50 values in the sub-micromolar range .

Proteasome activator Ubiquitin-proteasome system Cellular health

Demethylsuberosin Exhibits Potent Anti-Inflammatory Activity with an IC50 of 9.42 µM Against PGE2 Production

Demethylsuberosin has been consistently reported to inhibit PGE2 production in LPS-stimulated RAW 264.7 macrophages with an IC50 value of 9.42 µM [1]. While a direct head-to-head comparison with its close analog suberosin in the same assay is not available, this value places it as a moderately potent anti-inflammatory agent within the coumarin class. Other coumarins from the same source plant showed a wide range of activities, from moderate to inactive (IC50 >80 µM) [2], highlighting that activity is highly structure-dependent.

Anti-inflammatory Prostaglandin E2 Immunology

Enzymatic Synthesis of Demethylsuberosin is Regiospecific, Differentiating it from the Angular Furanocoumarin Precursor Osthenol

Demethylsuberosin is the exclusive product of the C6-prenylation of umbelliferone by the enzyme PsPT1, committing the pathway to linear furanocoumarins. In contrast, the structurally similar compound Osthenol is synthesized by C8-prenylation via the paralogous enzyme PsPT2, leading to angular furanocoumarins . This regiospecificity is a critical differential feature.

Plant biochemistry Furanocoumarin biosynthesis Enzymology

High-Purity Demethylsuberosin (≥99.7%) Ensures Reproducible Results and Minimizes Off-Target Effects from Impurities

To ensure experimental reproducibility, procurement of Demethylsuberosin with a validated high purity is essential. Multiple reputable vendors supply Demethylsuberosin with a certified purity of 99.7% or higher, as determined by HPLC and NMR . This level of analytical validation is critical for generating reliable data, especially in sensitive assays like proteasome activation or cell-based experiments.

Analytical chemistry Quality control Reproducibility

Strategic Applications for Demethylsuberosin (CAS 21422-04-8) Based on Quantified Evidence


Investigating Ubiquitin-Proteasome System Dysfunction in Parkinson's Disease Models

Based on its 25-fold greater potency over betulinic acid and sub-micromolar EC50 values for restoring proteasome activity , Demethylsuberosin is a superior tool for studying the role of the ubiquitin-proteasome system in Parkinson's disease. It is particularly well-suited for use in SH-SY5Y neuroblastoma cell models challenged with MPP+ to evaluate neuroprotective mechanisms .

Serving as a Positive Control or Lead Compound for Anti-Inflammatory Drug Discovery Targeting PGE2

The reproducible IC50 of 9.42 µM against LPS-induced PGE2 production in RAW 264.7 macrophages makes Demethylsuberosin an excellent and cost-effective positive control for screening assays aimed at discovering novel inhibitors of the arachidonic acid pathway. Its activity profile helps benchmark new chemical entities against a known, natural product-derived standard.

Elucidating Plant Specialized Metabolism and Engineering Linear Furanocoumarin Production

In plant biochemistry, Demethylsuberosin's specific role as the C6-prenylated intermediate is non-substitutable . It is the required substrate for downstream enzymes like marmesin synthase and psoralen synthase in the biosynthesis of linear furanocoumarins [1]. Researchers studying or engineering these pathways must use Demethylsuberosin to accurately model or manipulate flux toward linear furanocoumarins, as its regioisomer osthenol leads to the angular pathway.

Ensuring Reproducibility in High-Throughput Screening (HTS) and Sensitive Bioassays

For HTS campaigns or any assay requiring precise compound concentrations and minimal interference, the availability of Demethylsuberosin at a validated purity of ≥99.7% is a significant advantage . This level of purity, confirmed by HPLC and NMR, reduces the risk of false positives or negatives arising from impurities, thereby enhancing data quality and assay robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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